molecular formula C26H22F2N2O3S B2389811 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one CAS No. 892761-31-8

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one

Katalognummer B2389811
CAS-Nummer: 892761-31-8
Molekulargewicht: 480.53
InChI-Schlüssel: CHCDXWKDNNINHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H22F2N2O3S and its molecular weight is 480.53. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

PET Imaging of Neurofibrillary Tangles

A notable application of similar fluorine-18-labelled compounds, such as [18 F]MK-6240, is in positron emission tomography (PET) imaging for the detection of human neurofibrillary tangles, which are comprised of aggregated tau protein. The synthesis process of [18 F]MK-6240 involves a fully automated 2-step radiosynthesis, indicating its potential for widespread clinical research use due to its validation for human PET studies under Current Good Manufacturing Practices (Collier et al., 2017)(Collier et al., 2017).

Enzyme Inhibition Studies

Compounds with structural similarities have been explored for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). This research revealed the potential for certain 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to act as highly potent and selective inhibitors of PNMT, providing insights into their applications in targeting specific enzyme activities (Grunewald et al., 2006)(Grunewald et al., 2006).

Interaction with Human Serum Albumin

The interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA) have been studied, revealing that these compounds can induce conformation and secondary structure changes in HSA. This interaction suggests potential applications in understanding how such compounds could affect the pharmacokinetics and pharmacodynamics of drugs by binding to HSA (Wang et al., 2016)(Wang et al., 2016).

Antibacterial Agents

Arylfluoroquinolones, characterized by a fluorine atom at the 6-position, have shown significant in vitro antibacterial potency. These findings underscore the potential of such compounds in developing new antibacterial agents, especially those with substituted phenyl groups at the 1-position and substituted amino groups at the 7-position (Chu et al., 1985)(Chu et al., 1985).

Wirkmechanismus

Target of Action

The primary target of this compound is the κ (kappa) opioid receptor (KOR) . The KOR is a type of opioid receptor in the brain that plays a key role in pain perception, mood regulation, and stress response.

Mode of Action

This compound acts as a potent and selective antagonist of the KOR . It binds to the KOR with high affinity, blocking the receptor’s interaction with its natural ligands. This prevents the activation of the receptor and inhibits the downstream signaling pathways .

Biochemical Pathways

The KOR is part of the opioid receptor family, which is involved in various biochemical pathways. When the KOR is blocked by this compound, it disrupts the normal functioning of these pathways. This can lead to changes in pain perception, mood, and stress response .

Pharmacokinetics

The compound is brain-penetrant and orally active . It is soluble in DMSO, indicating that it may have good bioavailability . .

Result of Action

In vivo studies have shown that this compound can reverse the antinociceptive efficacy of κ agonists, decrease immobility time, and prevent enhanced alcohol consumption among mice subjected to stress by forced swimming . These results suggest that it may have potential therapeutic applications in conditions related to pain, mood disorders, and substance abuse.

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-pyrrolidin-1-ylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N2O3S/c27-19-8-6-7-18(13-19)16-30-17-25(34(32,33)20-9-2-1-3-10-20)26(31)21-14-22(28)24(15-23(21)30)29-11-4-5-12-29/h1-3,6-10,13-15,17H,4-5,11-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCDXWKDNNINHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-pyrrolidin-1-ylquinolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.